molecular formula C24H27N7O2 B2915676 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 919009-94-2

6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2915676
CAS No.: 919009-94-2
M. Wt: 445.527
InChI Key: GYKZWTQEGYLMDA-UHFFFAOYSA-N
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Description

6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound featuring a purine-imidazole hybrid structure

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s purine-imidazole hybrid structure may interact with nucleic acids and proteins, suggesting potential applications in drug design and molecular biology. It could be explored for its ability to inhibit enzymes or modulate biological pathways.

Medicine

In medicine, the compound’s structural features may confer therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics could reveal its potential as a drug candidate.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via cyclization reactions involving appropriate precursors such as formamidine and glyoxal derivatives.

    Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the purine core.

    Functionalization: The final steps involve the alkylation and methylation reactions to introduce the 3-imidazol-1-ylpropyl and 4-methylphenylmethyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazole ring or the purine core, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and imidazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione exerts its effects likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole and purine moieties may enable it to bind to active sites or interfere with biological pathways, modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethylpurine: Lacks the 4-methylphenylmethyl group, potentially altering its biological activity.

    4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione: Lacks the 3-imidazol-1-ylpropyl group, which may affect its interaction with biological targets.

Uniqueness

The unique combination of the imidazole and purine structures in 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione provides distinct chemical and biological properties. This hybrid structure may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-16-6-8-19(9-7-16)14-30-22(32)20-21(27(4)24(30)33)26-23-29(17(2)18(3)31(20)23)12-5-11-28-13-10-25-15-28/h6-10,13,15H,5,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKZWTQEGYLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5C=CN=C5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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